molecular formula C3H10N2O B1594363 (2-Methoxyethyl)hydrazine CAS No. 3044-15-3

(2-Methoxyethyl)hydrazine

Cat. No. B1594363
CAS RN: 3044-15-3
M. Wt: 90.12 g/mol
InChI Key: IBELBRDFPCFICX-UHFFFAOYSA-N
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Description

“(2-Methoxyethyl)hydrazine” is a chemical compound with the CAS Number: 3044-15-3 . It has a molecular weight of 90.13 .


Molecular Structure Analysis

The molecular formula of “(2-Methoxyethyl)hydrazine” is C3H10N2O . It has a molecular weight of 90.124 . The InChI Code is 1S/C3H10N2O .


Physical And Chemical Properties Analysis

“(2-Methoxyethyl)hydrazine” has a density of 0.9±0.1 g/cm3 . Its boiling point is 185.4±23.0 °C at 760 mmHg . The compound is solid in physical form .

Scientific Research Applications

  • (2-Methoxyethyl)hydrazine dihydrochloride is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. The specific application of this compound in proteomics research is not detailed in the source.

  • The compound is often stored at room temperature, suggesting it’s stable under such conditions .

The compound is often stored at room temperature , suggesting it’s stable under such conditions. One variant of the compound, (2-Methoxyethyl)hydrazine hydrochloride, is stored under refrigerated conditions .

The compound is often stored at room temperature , suggesting it’s stable under such conditions. One variant of the compound, (2-Methoxyethyl)hydrazine hydrochloride, is stored under refrigerated conditions .

Safety And Hazards

“(2-Methoxyethyl)hydrazine” is associated with several safety hazards. The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name

2-methoxyethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c1-6-3-2-5-4/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBELBRDFPCFICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337407
Record name (2-methoxyethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)hydrazine

CAS RN

3044-15-3
Record name (2-methoxyethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methoxyethyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Porath, P Rademacher, R Boese… - … für Naturforschung B, 2002 - degruyter.com
Five hydroxyethyl-2-tetrazenes (1 - 5) and their methyl ethers (6 - 10) have been synthesized and hydrogen bonding in these compounds has been investigated by theoretical and …
Number of citations: 11 www.degruyter.com
RT Alasadi, AHA Al-Yasari, HF Abdulhasan… - Russian Journal of …, 2019 - Springer
Butyl-3,6-diazahomoadamantan-9-one was synthesized by condensation of heptan-2-one with diethylenetetramethylenetetramine (1,3,6,8-tetraazatricyclo[4.4.1.1 ]dodecane). …
Number of citations: 4 link.springer.com
GS Baweja, S Gupta, B Kumar, P Patel, V Asati - Molecular Diversity, 2023 - Springer
Parkinson’s disease is a neurodegenerative disorder characterized by slow movement, tremors, and stiffness caused due to loss of dopaminergic neurons caused in the brain’s …
Number of citations: 3 link.springer.com
D Osmaniye, B Kurban, BN Sağlık, S Levent, Y Özkay… - Molecules, 2021 - mdpi.com
MAO-B inhibitors are frequently used in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Due to the limited number of compounds available in this …
Number of citations: 10 www.mdpi.com
RT Alasadi, IO Razenko, VV Burakov… - Russian Journal of …, 2016 - Springer
Thiosemicarbazones of ketones from 3,6-diazahomoadamantane series were prepared by two procedures: by treating 3,6-diazahomoadamantan-9-ones with thiosemicarbazide and by …
Number of citations: 1 link.springer.com

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